p-SCN-Bn-HOPO
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Overview
Description
The compound p-SCN-Bn-HOPO, also known as para-isothiocyanatobenzyl-1,2-hydroxypyridinone, is a bifunctional chelator. It is designed to form stable complexes with metal ions, particularly zirconium-89, which is used in positron emission tomography (PET) imaging. The compound has four 1,2-hydroxypyridinone groups on a spermine backbone with an isothiocyanate linker, making it an efficient and stable chelator for zirconium-89 .
Preparation Methods
The synthesis of p-SCN-Bn-HOPO involves multiple steps. Initially, the compound was synthesized in nine steps with multiple high-performance liquid chromatography (HPLC) purifications, resulting in an overall yield of about 1.4% . an improved synthesis method has been developed, which involves four steps and achieves a 14.3% overall yield . The synthetic route allows for variation in linker length and chemistries, which can be helpful in modifying in vivo clearance behaviors of future agents .
Chemical Reactions Analysis
p-SCN-Bn-HOPO undergoes various chemical reactions, primarily focusing on its chelation properties. The compound forms stable complexes with zirconium-89, which is crucial for its application in PET imaging . The chelation process involves the coordination of zirconium-89 with the four 1,2-hydroxypyridinone groups on the spermine backbone . The major product formed from this reaction is the zirconium-89-p-SCN-Bn-HOPO complex, which is used for radiolabeling antibodies .
Scientific Research Applications
p-SCN-Bn-HOPO has significant applications in scientific research, particularly in the field of molecular imaging. Its primary use is in the radiolabeling of antibodies for PET imaging . The compound forms stable complexes with zirconium-89, which provides high-quality imaging with low background and good tumor-to-organ contrast . This makes it an important next-generation bifunctional chelator for radioimmunoPET imaging . Additionally, the compound’s stability and efficiency make it suitable for further biological studies and wider applications in PET imaging .
Mechanism of Action
The mechanism of action of p-SCN-Bn-HOPO involves its ability to form stable complexes with metal ions, particularly zirconium-89 . The compound’s four 1,2-hydroxypyridinone groups on the spermine backbone coordinate with the zirconium-89 ion, forming a stable complex . This complex is then used to radiolabel antibodies, which can be tracked using PET imaging . The stability of the complex ensures low background and good tumor-to-organ contrast in imaging studies .
Comparison with Similar Compounds
p-SCN-Bn-HOPO is compared with other similar bifunctional chelators, such as p-SCN-Bn-DFO (deferoxamine) . The this compound ligand forms a more stable complex with zirconium-89 than p-SCN-Bn-DFO and drastically reduces the bone accumulation of free zirconium-89 in vivo . Other similar compounds include 3,4,3-LI-1,2-HOPO, which also demonstrates efficient binding of zirconium-89 and high stability . The unique structure of this compound, with its four 1,2-hydroxypyridinone groups, provides superior stability and efficiency in chelation compared to these similar compounds .
Biological Activity
p-SCN-Bn-HOPO (para-benzyl isothiocyanate 3,4,3-(LI-1,2-HOPO)) is a bifunctional chelator developed for radiolabeling applications, particularly with the radioisotope zirconium-89 (Zr-89). This compound has gained attention in the field of nuclear medicine for its potential in positron emission tomography (PET) imaging, especially in oncological applications.
Chemical Structure and Properties
This compound consists of a spermine backbone with four hydroxypyridinone (HOPO) groups and an isothiocyanate linker. The structure allows for efficient coordination with Zr(IV), forming stable complexes that are crucial for imaging applications. The stability of these complexes is significantly higher than that of other commonly used chelators, such as DFO (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).
Biological Activity
The biological activity of this compound has been extensively studied, particularly in the context of its use in radiolabeled antibodies for PET imaging.
Stability and Biodistribution
- Stability : Studies have shown that this compound forms highly stable complexes with Zr(IV). In human serum at 37°C, the stability of the Zr-HOPO complex was approximately 89.2% after 7 days, while the DFO complex showed 94.7% stability under similar conditions . This stability is critical for maintaining the integrity of radiolabeled compounds during in vivo applications.
- Biodistribution : In vivo studies using BT474 breast cancer models demonstrated that the this compound conjugated to trastuzumab achieved significantly lower bone uptake compared to DFO conjugates. Specifically, bone uptake for Zr-HOPO-trastuzumab was only 2.4%ID/g versus 17.0%ID/g for Zr-DFO-trastuzumab at 336 hours post-injection . This reduced bone accumulation is advantageous as it minimizes radiation exposure to non-target tissues and enhances tumor-to-background contrast.
Case Studies
- PET Imaging in Breast Cancer : A study involving nude mice bearing BT474 tumors showed that both Zr-HOPO-trastuzumab and Zr-DFO-trastuzumab exhibited good tumor uptake. However, Zr-HOPO demonstrated a superior tumor-to-bone ratio, which is beneficial for detecting bone metastasis .
- Comparative Stability Analysis : The stability constants for the Zr-HOPO complex were reported to be log β = 43, indicating one of the highest stabilities recorded for Zr complexes . This high stability contributes to its effectiveness as a chelator in clinical applications.
Synthesis Improvements
Recent advancements have led to an improved synthesis method for this compound that reduces the number of steps from nine to four and increases overall yield from approximately 1.4% to 14.3% . This enhanced synthetic route not only makes this compound more accessible for research and clinical use but also allows modifications in linker length and chemistry to tailor pharmacokinetics further.
Summary Table of Key Findings
Property | This compound | p-SCN-Bn-DFO |
---|---|---|
Stability in Serum (7d) | 89.2% | 94.7% |
Bone Uptake (%ID/g) | 2.4 | 17.0 |
Tumor Uptake | Higher tumor-to-bone ratio | Lower tumor-to-bone ratio |
Synthesis Steps | 4 | 9 |
Overall Yield | 14.3% | ~1.4% |
Properties
Molecular Formula |
C43H45N9O12S |
---|---|
Molecular Weight |
911.9 g/mol |
IUPAC Name |
1-hydroxy-N-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[4-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[3-[(1-hydroxy-6-oxopyridine-2-carbonyl)-[2-(4-isothiocyanatophenyl)ethyl]amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide |
InChI |
InChI=1S/C43H45N9O12S/c53-36-13-3-9-32(49(36)61)40(57)44-22-7-25-46(41(58)33-10-4-14-37(54)50(33)62)23-1-2-24-47(42(59)34-11-5-15-38(55)51(34)63)26-8-27-48(43(60)35-12-6-16-39(56)52(35)64)28-21-30-17-19-31(20-18-30)45-29-65/h3-6,9-20,61-64H,1-2,7-8,21-28H2,(H,44,57) |
InChI Key |
WHWUNEASNJESIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCN(CCC2=CC=C(C=C2)N=C=S)C(=O)C3=CC=CC(=O)N3O)C(=O)C4=CC=CC(=O)N4O)C(=O)C5=CC=CC(=O)N5O)O |
Origin of Product |
United States |
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